molecular formula C36H41N3O6 B1674757 Lercanidipine CAS No. 100427-26-7

Lercanidipine

Cat. No. B1674757
Key on ui cas rn: 100427-26-7
M. Wt: 611.7 g/mol
InChI Key: ZDXUKAKRHYTAKV-UHFFFAOYSA-N
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Patent
US07683179B2

Procedure details

The solubility of crystalline lercanidipine besylate, napadisylate and hydrochloride and amorphous lercanidipine besylate was evaluated by UV-Visible spectroscopy in aqueous 0.1 M HCl (pH 1) at 22° C. Suspensions of approximately 0.3 mg/ml of the respective compounds were prepared in an aqueous 0.1 M HCl and equilibrated by shaking for 24 hours. Following equilibration, the samples were filtered (0.1 μm filter) and the concentration was determined photometrically using Perkin Elmer Lambda 16 (Überlingen, Germany). Reference measurements were performed with 20% acetonitrile as a co-solvent.
Name
lercanidipine besylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
napadisylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
lercanidipine besylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[NH:7][C:6]([CH3:8])=[C:5]([C:9]([O:11][C:12]([CH2:15][N:16]([CH2:18][CH2:19][CH:20]([C:27]2[CH:28]=[CH:29][CH:30]=[CH:31][CH:32]=2)[C:21]2[CH:22]=[CH:23][CH:24]=[CH:25][CH:26]=2)[CH3:17])([CH3:14])[CH3:13])=[O:10])[CH:4]([C:33]2[CH:34]=[CH:35][CH:36]=[C:37]([N+:39]([O-:41])=[O:40])[CH:38]=2)[C:3]=1[C:42]([O:44][CH3:45])=[O:43].S(C1C=CC=CC=1)([O-])(=O)=O.Cl>>[CH3:1][C:2]1[NH:7][C:6]([CH3:8])=[C:5]([C:9]([O:11][C:12]([CH2:15][N:16]([CH2:18][CH2:19][CH:20]([C:21]2[CH:22]=[CH:23][CH:24]=[CH:25][CH:26]=2)[C:27]2[CH:28]=[CH:29][CH:30]=[CH:31][CH:32]=2)[CH3:17])([CH3:13])[CH3:14])=[O:10])[CH:4]([C:33]2[CH:34]=[CH:35][CH:36]=[C:37]([N+:39]([O-:41])=[O:40])[CH:38]=2)[C:3]=1[C:42]([O:44][CH3:45])=[O:43] |f:0.1|

Inputs

Step One
Name
lercanidipine besylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C(C(=C(N1)C)C(=O)OC(C)(C)CN(C)CCC(C=2C=CC=CC2)C=3C=CC=CC3)C=4C=CC=C(C4)[N+](=O)[O-])C(=O)OC.S(=O)(=O)([O-])C1=CC=CC=C1
Step Two
Name
napadisylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
lercanidipine besylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C(C(=C(N1)C)C(=O)OC(C)(C)CN(C)CCC(C=2C=CC=CC2)C=3C=CC=CC3)C=4C=CC=C(C4)[N+](=O)[O-])C(=O)OC.S(=O)(=O)([O-])C1=CC=CC=C1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
equilibrated by shaking for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the samples were filtered
FILTRATION
Type
FILTRATION
Details
(0.1 μm filter)
CONCENTRATION
Type
CONCENTRATION
Details
the concentration

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
CC1=C(C(C(=C(N1)C)C(=O)OC(C)(C)CN(C)CCC(C=2C=CC=CC2)C=3C=CC=CC3)C=4C=CC=C(C4)[N+](=O)[O-])C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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